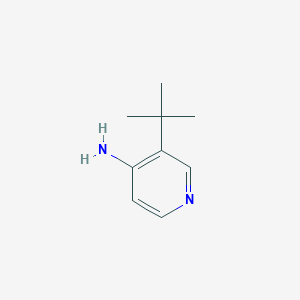

3-(tert-Butyl)pyridin-4-amine

Description

Significance of Pyridinyl Amine Scaffolds in Organic Chemistry

Pyridinyl amine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govresearchgate.net The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov This has led to the incorporation of the pyridinyl amine motif into numerous drug candidates with a wide spectrum of therapeutic applications. nih.govdovepress.com

The versatility of the pyridinyl amine scaffold also extends to its role as a synthetic intermediate. The amino group can be readily modified, and the pyridine ring can undergo various substitution reactions, allowing for the construction of complex molecular architectures. nih.govnih.gov For instance, they serve as key precursors in the synthesis of more elaborate heterocyclic systems and are instrumental in the development of novel materials with specific electronic and optical properties. The basicity of the pyridine nitrogen, which is greater than that of N,N-dimethylaniline but weaker than aliphatic tertiary amines, further influences its reactivity and interactions. nih.gov

Overview of Tert-Butyl Substituted Heterocycles in Academic Research

The introduction of a tert-butyl group onto a heterocyclic ring system can have profound effects on the molecule's properties and reactivity. researchgate.netrsc.org The tert-butyl group is known for its significant steric bulk, which can provide kinetic stabilization to otherwise reactive compounds. researchgate.net This "tert-butyl effect" can influence the conformational preferences of the molecule and direct the course of chemical reactions. researchgate.netrsc.org

In academic research, tert-butyl substituted heterocycles are studied for a variety of reasons. The steric hindrance provided by the tert-butyl group can enhance the selectivity of reactions by blocking certain positions on the heterocyclic ring. researchgate.net Furthermore, the lipophilic nature of the tert-butyl group can improve a molecule's solubility in nonpolar solvents and its ability to interact with hydrophobic regions of biological targets. nih.gov Research has shown that the tert-butyl group can influence the excited-state properties of molecules, facilitating processes such as intramolecular proton transfer. semanticscholar.orgresearchgate.net The unique combination of steric and electronic effects imparted by the tert-butyl group makes it a valuable tool for chemists seeking to modulate the properties of heterocyclic compounds for specific applications. researchgate.nettaylorandfrancis.com

Interactive Data Table: Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyridin-4-amine | C5H6N2 | 94.11 | Parent aminopyridine, potassium channel blocker. solubilityofthings.comwikipedia.org |

| tert-Butyl 3-(methylamino)pyridine-4-carboxylate | C12H18N2O2 | 222.28 | Features a methylamino and a tert-butyl carbamate (B1207046) group. |

| tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate | C15H24N4O2 | 292.38 | Contains a piperidine (B6355638) ring and is a pharmaceutical intermediate. nih.gov |

| tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate | C15H23N3O3 | 293.36 | Features a piperidine ring connected via an ether linkage. |

| tert-butyl 3-amino-4-pyridin-4-ylpyrrolidine-1-carboxylate | C14H21N3O2 | 263.34 | Contains a pyrrolidine (B122466) ring. chembk.com |

| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | 278.35 | Contains a piperazine (B1678402) ring and is a pharmaceutical intermediate. chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-tert-butylpyridin-4-amine |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-6-11-5-4-8(7)10/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

LSNDFMYOHFVLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CN=C1)N |

Origin of Product |

United States |

Synthetic Strategies for 3 Tert Butyl Pyridin 4 Amine

Retrosynthetic Analysis of 3-(tert-Butyl)pyridin-4-amine

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the C4-N bond, which is a common strategy for the synthesis of aromatic amines. This disconnection leads to a key intermediate, 3-tert-butyl-4-halopyridine (e.g., chloro- or bromo-). This intermediate is a versatile precursor for introducing the amino group via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Direct Synthesis Approaches

Direct synthesis approaches for this compound can be classified into two main categories: those that form the C-N bond on a pyridine (B92270) ring already bearing the tert-butyl group, and those that introduce the tert-butyl group onto a pyridine ring that already has an amino or a precursor group at the 4-position.

The formation of the C-N bond at the 4-position of a pre-synthesized 3-tert-butylpyridine core is a highly effective strategy. This is typically achieved by using a 3-tert-butyl-4-halopyridine as the electrophilic partner in a cross-coupling reaction with an amine source.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This methodology is widely applicable to the synthesis of aryl amines from aryl halides and has been successfully applied to heteroaromatic systems like pyridines. wikipedia.orgresearchgate.net The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial and has evolved over time to include sterically hindered and electron-rich phosphines that promote the catalytic cycle. wikipedia.org

For the synthesis of this compound, a suitable starting material would be 3-tert-butyl-4-chloropyridine or 3-tert-butyl-4-bromopyridine. The reaction would be carried out with an ammonia (B1221849) equivalent or a protected amine, in the presence of a palladium catalyst and a suitable ligand.

Table 1: Representative Conditions for Buchwald-Hartwig Amination The following table is based on general methodologies for Buchwald-Hartwig amination and may be adapted for the specific synthesis of this compound.

| Pd Precursor | Ligand | Base | Solvent | Amine Source | Typical Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Benzophenone imine | 70-90 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | NH₃ (gas) | 60-85 |

| "XantPhos Pd G3" | (Integrated in precatalyst) | DBU | MeCN/PhMe | Primary Amine | 65-95 chemrxiv.org |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Aryl Amine | 27-82 nih.gov |

This data is illustrative of the Buchwald-Hartwig reaction conditions and not specific to the synthesis of this compound from direct literature sources.

Beyond the palladium-catalyzed Buchwald-Hartwig reaction, other transition-metal-catalyzed methods, particularly those using copper, have been developed for C-N bond formation. These reactions, often referred to as Ullmann-type couplings, can be an effective alternative. Copper-catalyzed aminations can be advantageous due to the lower cost of the metal catalyst. lookchem.com

Recent advancements have also focused on direct C-H amination strategies, which would be a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring with a halogen. nih.gov However, controlling regioselectivity in such reactions can be challenging, especially with a substituted pyridine. A method for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) has been reported, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov

Table 2: Alternative Catalytic Amination Approaches The following table presents data from related amination reactions on pyridine systems.

| Catalyst System | Ligand | Base | Solvent | Amine Source | Reaction Type | Typical Yield (%) |

| Cu₂O | DMEDA | - | Ethylene Glycol | Aqueous NH₃ | Copper-Catalyzed | up to 76% lookchem.com |

| - | - | - | - | Aqueous NH₃ | SNH via Pyridinium Salt | Variable nih.gov |

| Sodium Tungstate | - | NaOH | Water/NaOCl | From Cyanopyridine | Hofmann Rearrangement | up to 99% google.com |

This data is illustrative of alternative amination methodologies and not specific to the synthesis of this compound from direct literature sources.

An alternative synthetic route involves the introduction of the tert-butyl group onto a pyridine ring that already contains the 4-amino group or a suitable precursor. This approach can be advantageous if the starting 4-aminopyridine (B3432731) derivative is readily available.

The introduction of a tert-butyl group onto a pyridine ring can be accomplished through various methods, most notably involving organometallic reagents. The direct Friedel-Crafts alkylation of pyridines is generally difficult due to the deactivation of the ring by the nitrogen atom.

A more effective method is the reaction of pyridine derivatives with organolithium or Grignard reagents. For instance, tert-butyllithium (B1211817) can react with pyridine to yield 2-tert-butylpyridine (B1266198) and 2,6-di-tert-butylpyridine. wikipedia.orgacs.org The regioselectivity of this addition is highly dependent on the reaction conditions and any existing substituents on the pyridine ring. For the synthesis of a 3-substituted pyridine, a directed metalation approach or the use of a pre-functionalized pyridine that directs the incoming tert-butyl group to the 3-position would be necessary. A transition-metal-free, two-step reaction sequence has been developed for the synthesis of 3-substituted 4-tert-butylpyridine (B128874) derivatives, which involves the highly regioselective addition of t-Bu₂Mg to activated pyridines. researchgate.net

Table 3: Methods for Tert-Butylation of Pyridine Rings The following table provides examples of tert-butylation on pyridine systems.

| Pyridine Substrate | Tert-Butylating Reagent | Catalyst/Activator | Solvent | Product(s) | Typical Yield (%) |

| Pyridine | t-BuLi | - | - | 2,6-Di-tert-butylpyridine | - wikipedia.orgacs.org |

| 3-Substituted Pyridine | t-Bu₂Mg | TIPS-Cl | THF | 3-Substituted-4-tert-butylpyridine | Moderate to Excellent researchgate.net |

| 4-Picoline | t-BuLi (10 eq.) | - | - | 2,6-Di-tert-butyl-4-methylpyridine | 44% orgsyn.org |

This data is illustrative of tert-butylation methodologies and not specific to the synthesis of this compound from direct literature sources.

Functionalization of Pre-existing Pyridine Scaffolds

Amination Strategies on Substituted Pyridines

Directly introducing an amine group onto a substituted pyridine ring, such as 3-tert-butylpyridine, presents a significant challenge due to the electron-deficient nature of the pyridine ring. However, several strategies exist for the amination of pyridines. One classic method is the Chichibabin reaction, which typically involves reacting the pyridine with sodium amide (NaNH₂) to introduce an amino group, usually at the 2- or 6-position. Directing this reaction to the 4-position in a 3-substituted pyridine is often difficult and can result in low yields and mixtures of isomers.

A more contemporary and regioselective approach involves nucleophilic aromatic substitution (SNAr) on an activated pyridine precursor. This strategy requires a leaving group, such as a halogen, at the 4-position. For instance, the synthesis could start from 3-tert-butyl-4-chloropyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride by an amine source, such as ammonia or a protected amine equivalent, under suitable reaction conditions.

Indirect Synthesis through Precursor Derivatization

Indirect methods, which involve the functionalization of a derivatized precursor, offer greater control over regioselectivity and are often preferred for synthesizing complex substituted pyridines like this compound. These multi-step sequences typically involve protecting groups and directed metalation reactions.

A powerful strategy for the synthesis of this compound involves the use of an N-Boc (tert-butoxycarbonyl) protected aminopyridine intermediate. The Boc group serves a dual purpose: it protects the amine functionality from unwanted side reactions and acts as a potent directing group in subsequent functionalization steps.

The protection of an amino group with a Boc moiety is a common and robust transformation in organic synthesis. wikipedia.org The reaction typically involves treating the starting aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgresearchgate.net The choice of base and solvent can be tailored to the specific substrate. researchgate.net

The deprotection, or removal, of the Boc group is generally accomplished under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) or dioxane, are effective at cleaving the carbamate (B1207046) to reveal the free amine. wikipedia.org This acid-lability allows for selective deprotection in the presence of other protecting groups that are stable to acid. wikipedia.org

Table 1: Common Reagents for N-Boc Protection and Deprotection

| Transformation | Common Reagents | Typical Solvents |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., DMAP, NaOH, triethylamine) | Acetonitrile (B52724), Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Deprotection | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) | Dichloromethane (DCM), Methanol, Dioxane, Ethyl Acetate (B1210297) |

Directed ortho-metalation (DoM) is a key step in this synthetic approach, enabling the regioselective introduction of substituents. wikipedia.org The N-Boc protected amino group is a powerful directed metalation group (DMG). baranlab.org When a substrate like N-Boc-3-aminopyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), the base will selectively remove a proton from the position ortho (adjacent) to the DMG. wikipedia.orgbaranlab.org

In the case of N-Boc-3-aminopyridine, the DMG directs deprotonation preferentially to the C4 position over the C2 position. The resulting aryllithium intermediate is then "quenched" by adding an electrophile. To install the tert-butyl group, a suitable electrophilic source is required. While direct quenching with a tert-butyl halide is often inefficient, a common strategy involves a two-step sequence. The aryllithium intermediate can be quenched with a precursor electrophile, such as iodine to form the 4-iodo derivative. This intermediate can then undergo a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a tert-butyl organometallic reagent to form the carbon-carbon bond.

Reaction Scheme Example:

Protection: 3-Aminopyridine (B143674) + Boc₂O → tert-butyl (pyridin-3-yl)carbamate

Directed Metalation: tert-butyl (pyridin-3-yl)carbamate + s-BuLi/TMEDA → Lithiated intermediate at C4

Electrophilic Quench: Lithiated intermediate + I₂ → tert-butyl (4-iodopyridin-3-yl)carbamate

Cross-Coupling: tert-butyl (4-iodopyridin-3-yl)carbamate + tert-butylboronic acid derivative (Suzuki coupling) → tert-butyl (3-(tert-butyl)pyridin-4-yl)carbamate

Deprotection: tert-butyl (3-(tert-butyl)pyridin-4-yl)carbamate + TFA → this compound

As illustrated by the DoM strategy, the synthesis of this compound is inherently a multi-step process. medium.com Such sequences involve a cascade of reactions that progressively build the target molecule, incorporating protection, functionalization, and deprotection steps to ensure high selectivity and yield. medium.com

An alternative multi-step approach to the pyridine core involves condensation reactions, where the ring is constructed from acyclic precursors. The Hantzsch pyridine synthesis, for example, is a classic method that involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.

To synthesize this compound via this route, one could theoretically employ pivalaldehyde (2,2-dimethylpropanal) as the aldehyde component to introduce the tert-butyl group at the desired position. The other components would need to be carefully selected to yield the 3,4-substitution pattern on the final pyridine ring after oxidation of the initially formed dihydropyridine. While powerful for certain substitution patterns, controlling the regiochemistry to achieve the specific 3,4-disubstituted product can be challenging and may require specialized starting materials.

Multi-step Reaction Sequences

Reductive Amination Protocols

Reductive amination serves as a cornerstone in amine synthesis, offering a powerful method for converting carbonyl groups into amines. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a hypothetical yet plausible approach involves the reaction of a precursor ketone, 3-(tert-butyl)pyridin-4(1H)-one, with an ammonia source, followed by reduction of the intermediate imine. This one-pot or sequential process is highly valued for its efficiency and control, which helps to prevent the overalkylation often seen in direct alkylation methods. masterorganicchemistry.comnih.gov

The key to this transformation is the selection of a suitable reducing agent that selectively reduces the C=N double bond of the imine intermediate in the presence of the initial carbonyl group. wikipedia.org Commonly employed reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), also known as STAB. wikipedia.orgcommonorganicchemistry.com NaBH₃CN is particularly effective under weakly acidic conditions, which facilitate imine formation without significantly reducing the starting ketone. wikipedia.org STAB is a milder and less toxic alternative that also shows excellent selectivity for the imine, and it can be used in a variety of aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). masterorganicchemistry.comcommonorganicchemistry.com

A typical protocol would involve stirring the 3-(tert-butyl)pyridin-4(1H)-one with an ammonia source, such as ammonium (B1175870) acetate or aqueous ammonia, to form the imine in situ. Subsequently, the reducing agent is added to the mixture to yield the target this compound. Lewis acids like Ti(OiPr)₄ or ZnCl₂ can sometimes be added to activate the ketone and facilitate imine formation, especially for less reactive substrates. masterorganicchemistry.comcommonorganicchemistry.com

Cyclization Strategies for Pyridine Ring Formation

The formation of the pyridine core is a critical step in the synthesis of this compound. Various cyclization strategies are employed in heterocyclic chemistry to construct the pyridine ring, many of which can be adapted for this specific target. These methods typically involve the condensation of smaller, acyclic precursors to build the six-membered aromatic ring. ijarsct.co.in

Prominent methods for pyridine synthesis include the Hantzsch Pyridine Synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia derivative. ijarsct.co.in Another classical approach is the Chichibabin pyridine synthesis, which, in its general form, uses aldehydes, ketones, and ammonia, though it often suffers from low yields. wikipedia.orgchempanda.com

Optimization of Reaction Conditions and Yields

Solvent Effects

The choice of solvent is a critical parameter in the synthesis of pyridines and their derivatives, as it can significantly influence reaction rates, yields, and even the reaction pathway. nih.gov The solvent's polarity, boiling point, and ability to solvate reactants and intermediates play crucial roles. unjani.ac.id For instance, in multicomponent reactions to form pyridine rings, changing the solvent from ethanol (B145695) to acetonitrile has been shown to overcome difficulties with sterically hindered aldehydes and improve yields. nih.gov

In amination reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are often effective. tandfonline.com Theoretical studies on pyridine synthesis have suggested that reactions may be more favorable in less polar solvents from a thermodynamic standpoint. unjani.ac.id Solvent-free, or "neat," conditions are also an increasingly attractive option in green chemistry, potentially reducing waste and simplifying purification. rsc.org The optimization of solvent for the synthesis of this compound would require screening a range of protic and aprotic solvents to find the ideal balance of solubility, reactivity, and compatibility with the chosen catalyst system.

| Solvent | Dielectric Constant (ε) | Hypothetical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 65 | 12 |

| Tetrahydrofuran (THF) | 7.5 | 72 | 10 |

| Acetonitrile (MeCN) | 37.5 | 85 | 8 |

| Ethanol (EtOH) | 24.6 | 58 | 16 |

| Dioxane | 2.2 | 75 | 12 |

Catalyst Systems

Catalysis is fundamental to the efficient synthesis of aminopyridines. Transition-metal catalysts are particularly prominent, with palladium- and copper-based systems being widely used for C-N bond formation. lookchem.comacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for creating aryl amines and could be applied to couple an amine group to a pre-formed 3-(tert-butyl)halopyridine. acs.org

Copper-catalyzed amination reactions, often using inexpensive copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), present a more economical alternative. lookchem.com These reactions can be effective for coupling bromopyridines with ammonia sources, sometimes enhanced by the use of additives or specific ligands. lookchem.com More recently, ruthenium catalysts have been developed for the amino exchange of aminopyridines, operating through a novel π-coordination activation mechanism. acs.org

For cyclization reactions, both acid and base catalysis are common. nih.gov In some modern approaches, magnetically recoverable nanocatalysts are employed, which facilitate catalyst separation and recycling, aligning with the principles of green chemistry. rsc.org The selection of the optimal catalyst for synthesizing this compound would depend on the specific synthetic route, whether it involves C-N coupling or a de novo ring formation.

| Catalyst System | Ligand/Additive | Hypothetical Yield (%) | Key Advantage |

|---|---|---|---|

| Pd₂(dba)₃ / BINAP | NaOt-Bu | 92 | High efficiency, broad scope |

| Cu₂O | DMEDA / K₂CO₃ | 88 | Low cost, mild conditions |

| [Ru(p-cymene)Cl₂]₂ | None | 75 | Novel activation mechanism |

| Fe₃O₄@SiO₂-Amine | None | 85 | Magnetically recoverable |

| Tetrabutylammonium hydroxide (B78521) (TBAH) | None | 80 | Ionic base for cyclization |

Temperature and Pressure Considerations

Temperature is a fundamental parameter that controls the kinetics of chemical reactions. For the synthesis of aminopyridines, reaction temperatures can range from ambient temperature to elevated temperatures of 100-140°C, depending on the reactivity of the substrates and the catalyst system used. lookchem.comacs.org For instance, Chichibabin synthesis is typically carried out in the gas phase at very high temperatures (400-450°C), whereas modern metal-catalyzed couplings often proceed under much milder conditions. chempanda.com Optimization is crucial; excessively high temperatures can lead to side reactions and decomposition of products or catalysts, while temperatures that are too low may result in impractically slow reaction rates.

Pressure is generally less of a critical variable unless the reaction involves gaseous reagents, such as hydrogen in catalytic hydrogenation or ammonia in certain amination protocols. chemicalbook.com In these cases, increasing the pressure can increase the concentration of the gaseous reactant in the solution phase, thereby accelerating the reaction rate. Most pyridine syntheses, particularly those conducted in the lab on a small scale, are performed at atmospheric pressure. nih.gov For sealed-tube reactions, the autogenous pressure will increase with temperature, which can also influence the reaction outcome, particularly for reactions approaching their boiling point. nih.gov

| Parameter | Condition | Hypothetical Effect on Yield/Rate |

|---|---|---|

| Temperature | 60 °C | Slower rate, higher selectivity, 75% yield |

| 100 °C | Optimal rate and yield, 90% yield | |

| 140 °C | Faster rate, potential for side products, 82% yield | |

| Pressure (for Hydrogenation) | 1 atm (H₂ balloon) | Standard rate, suitable for lab scale |

| 50 psi (H₂ Parr shaker) | Increased rate, suitable for larger scale |

Chemical Reactivity and Transformational Chemistry of 3 Tert Butyl Pyridin 4 Amine

Reactions Involving the Amino Group (at position 4)

The amino group at the 4-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, imine formation, diazotization, and nucleophilic substitution reactions.

Acylation and Sulfonylation

The primary amino group of 3-(tert-butyl)pyridin-4-amine readily undergoes acylation with acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) typically yields N-(3-(tert-butyl)pyridin-4-yl)acetamide. This reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. sci-hub.se

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamide. The resulting sulfonamide is a stable solid. vedantu.com The general conditions for these reactions are presented in the table below.

| Reaction Type | Reagent | Product |

| Acylation | Acetic anhydride | N-(3-(tert-butyl)pyridin-4-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-(tert-butyl)pyridin-4-yl)-4-methylbenzenesulfonamide |

Alkylation and Arylation

N-alkylation of the amino group can be achieved using alkyl halides. However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. chemguide.co.uk To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group strategies are often necessary. For instance, N-alkylation of N-Boc-protected 4-aminopyridines has been demonstrated to proceed efficiently. organic-chemistry.org

Arylation of the amino group to form a C-N bond can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with the amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.govnih.govsemanticscholar.org

Imine Formation and Condensation Reactions

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. For example, the reaction with benzaldehyde (B42025) would yield (E)-N-(benzylidene)-3-(tert-butyl)pyridin-4-amine.

| Carbonyl Compound | Product |

| Benzaldehyde | (E)-N-(benzylidene)-3-(tert-butyl)pyridin-4-amine |

| Cyclohexanone | N-(cyclohexylidene)-3-(tert-butyl)pyridin-4-amine |

Diazotization and Subsequent Transformations

Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, leads to the formation of a diazonium salt (3-(tert-butyl)pyridin-4-diazonium chloride). organic-chemistry.orgiitk.ac.in These diazonium salts are versatile intermediates in organic synthesis.

The diazonium group can be replaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.gov For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would yield 4-chloro-, 4-bromo-, or 4-iodo-3-(tert-butyl)pyridine, respectively.

| Reagent | Product | Reaction Name |

| CuCl | 4-chloro-3-(tert-butyl)pyridine | Sandmeyer Reaction |

| CuBr | 4-bromo-3-(tert-butyl)pyridine | Sandmeyer Reaction |

| KI | 4-iodo-3-(tert-butyl)pyridine | Sandmeyer-type Reaction |

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile in substitution reactions with alkyl halides. pearson.comdocbrown.info For example, in a reaction with 1-bromobutane, the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming N-butyl-3-(tert-butyl)pyridin-4-amine. As with alkylation, controlling the degree of substitution can be a challenge. chemguide.co.uk

Reactions Involving the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons and can participate in reactions as a nucleophile or a base.

The pyridine nitrogen can be alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium salt, specifically 4-amino-3-(tert-butyl)-1-methylpyridin-1-ium iodide. doubtnut.com This reaction is a classic example of the Menshutkin reaction.

Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netgoogle.comlibretexts.org The resulting this compound N-oxide exhibits different reactivity compared to the parent pyridine.

| Reaction Type | Reagent | Product |

| N-Alkylation (Quaternization) | Methyl iodide | 4-amino-3-(tert-butyl)-1-methylpyridin-1-ium iodide |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

Coordination Chemistry and Ligand Complexation

This compound possesses two potential coordination sites: the pyridine ring nitrogen (N1) and the exocyclic amino group nitrogen (N4). This allows it to function as a versatile ligand in coordination chemistry, potentially acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode is influenced by the metal center, the reaction conditions, and the steric profile of the ligand itself.

As a monodentate ligand, coordination is expected to occur preferentially through the more Lewis basic pyridine nitrogen. This is a common feature in aminopyridine complexes. For instance, studies on transition metal complexes with 3-aminopyridine (B143674) have shown coordination primarily through the ring nitrogen. scirp.org The presence of the bulky tert-butyl group at the C3 position, adjacent to the pyridine nitrogen, introduces significant steric hindrance. This bulk can influence the geometry of the resulting metal complex, favoring less crowded arrangements and potentially limiting the number of ligands that can coordinate to a single metal center.

While less common, the amino group can also participate in coordination. In some structural arrangements, this compound could act as a bridging ligand, linking two metal centers. This might involve one metal coordinating to the pyridine nitrogen and a second metal coordinating to the amino group. The formation of coordination polymers is also conceivable, as seen in complexes involving 4-aminopyridine (B3432731), where ligands bridge metal ions to form extended one-, two-, or three-dimensional networks. nih.govnih.gov

The electronic properties of the ligand are also critical. The amino group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the ring nitrogen, thereby strengthening its coordination ability. Research on related aminopyridinato ligands, which are deprotonated aminopyridines, highlights their versatility in stabilizing a wide range of transition metals in various oxidation states. vot.pl Although this compound is a neutral ligand, its fundamental structural motifs are shared with these more complex systems.

Salt Formation and Protonation Studies

The basicity of this compound allows it to readily form salts upon reaction with acids. Protonation can occur at either the pyridine ring nitrogen or the exocyclic amino group. The relative basicity of these two sites determines the preferred site of protonation. Generally, for aminopyridines, the pyridine ring nitrogen is more basic than the exocyclic amino group. The electron-donating effect of the amino group at the C4 position increases the electron density at the ring nitrogen, making it more susceptible to protonation. Conversely, the pyridine ring acts as an electron-withdrawing group, reducing the basicity of the attached amino group.

The tert-butyl group at the C3 position also influences basicity through two competing effects:

Inductive Effect : As an alkyl group, the tert-butyl substituent has a positive inductive effect (+I), donating electron density to the ring and thereby increasing the basicity of the pyridine nitrogen.

Steric Hindrance : The bulkiness of the tert-butyl group can sterically hinder the approach of a proton to the adjacent pyridine nitrogen. This steric hindrance can lead to a decrease in basicity compared to what would be expected based on electronic effects alone. Studies on highly hindered pyridines, such as 2,6-di-tert-butylpyridine, have shown that severe steric hindrance can significantly weaken basicity by creating strain in the resulting pyridinium (B92312) ion. nih.gov

In the case of this compound, the tert-butyl group is at the C3 position, so the steric hindrance is less severe than in 2,6-disubstituted pyridines. Therefore, a balance between the electron-donating effects of both the amino and tert-butyl groups and the moderate steric hindrance from the tert-butyl group will determine the final pKa of the conjugate acid. The formation of stable crystalline salts, such as hydrochlorides or nitrates, is a key chemical property, which can be leveraged to increase the aqueous solubility of the compound. nih.gov

| Compound | Conjugate Acid pKa | Notes |

|---|---|---|

| Pyridine | 5.25 | Reference compound. |

| 4-Aminopyridine | 9.11 | Amino group at C4 strongly increases ring nitrogen basicity. |

| 3-Aminopyridine | ~6.0 | Amino group at C3 has a smaller effect on ring nitrogen basicity. |

| 2,6-Di-tert-butylpyridine | 3.58 | Severe steric hindrance significantly reduces basicity. nih.gov |

| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | Enhanced electron donation from the dimethylamino group. nih.gov |

Reactions Involving the Tert-Butyl Group

The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence at the C3 position of the pyridine ring exerts a profound steric influence on the molecule's reactivity. This steric hindrance primarily affects reactions at the adjacent positions, namely the pyridine nitrogen (N1) and the C2 and C4 positions of the ring.

As discussed in the context of protonation (Section 3.2.2), the tert-butyl group can impede the approach of electrophiles and other reagents to the pyridine nitrogen. nih.gov This steric shielding can reduce the rates of reactions such as N-alkylation, N-oxidation, and coordination to bulky metal centers. Similarly, any reaction targeting the C2 or C4 positions will be sterically influenced. For an electrophile to attack the C2 position, it must approach from a trajectory that is crowded by the tert-butyl group. This steric clash can raise the activation energy for substitution at C2, potentially favoring reactions at other, less hindered positions on the ring. The steric environment created by bulky substituents is known to be a critical factor in determining the regioselectivity of C-H functionalization reactions on pyridine rings. nih.govpressbooks.pub

The tert-butyl group is generally considered chemically robust and resistant to many common transformations due to the absence of benzylic protons and the strength of its C-H and C-C bonds. Standard laboratory oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which readily oxidize other alkyl side chains on aromatic rings, are typically ineffective against a tert-butyl group because the initial C-H abstraction at the benzylic position cannot occur. openstax.orggoogle.com

Despite this inherent stability, functionalization of the tert-butyl group is possible under specific and often harsh conditions.

High-Temperature Oxidation : It has been demonstrated that tert-butyl groups attached to an aromatic ring can be oxidized to the corresponding carboxylic acid by reacting the compound with nitrogen dioxide (NO₂) gas at elevated temperatures (above 160°C). chemrxiv.org This method provides a route to convert the tert-butyl substituent into a carboxyl group, fundamentally altering the molecule's structure and properties.

Catalytic C-H Oxidation : Recent advances in catalysis have enabled the functionalization of previously unreactive C-H bonds. For example, specialized manganese-based catalysts have been developed that can activate hydrogen peroxide to hydroxylate sterically congested primary C-H bonds, such as those in a tert-butyl group. mdpi.com This type of advanced catalytic system offers a potential pathway for converting the tert-butyl group into a tert-butanol (B103910) moiety under non-directed conditions.

These examples represent specialized methods rather than routine synthetic transformations, underscoring the general inertness of the tert-butyl group on the this compound scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution (SEAr). openstax.org The ring nitrogen acts as an electron-withdrawing group and is readily protonated or coordinated by Lewis acids under typical SEAr conditions, which further deactivates the ring. However, the reactivity of the ring in this compound is modulated by its substituents. The amino group at C4 is a powerful activating group that directs electrophiles to the ortho positions (C3 and C5). The tert-butyl group at C3 is a weak activating group that also directs ortho and para (C2, C5).

Considering these effects:

Position C2 : Sterically hindered by the adjacent tert-butyl group.

Position C5 : Activated by both the amino group (ortho) and the tert-butyl group (ortho).

Position C6 : Less activated and sterically unhindered.

Therefore, electrophilic substitution, if it can be induced, is most likely to occur at the C5 position, which is electronically activated by both substituents and relatively accessible.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. mdpi.com In this compound, the C4 position is occupied by an amino group, which is a very poor leaving group. Nucleophilic substitution would therefore be unlikely at this position unless the amino group is first converted into a better leaving group, for example, by diazotization to form a diazonium salt. If a suitable leaving group were present at the C2 or C6 positions, nucleophilic attack would be feasible, although attack at C2 would be subject to steric hindrance from the tert-butyl group.

Mechanistic Investigations of Key Reactions

Mechanistic understanding of the reactions involving this compound relies on the electronic and steric principles governing pyridine chemistry.

For protonation and salt formation , the key mechanistic question is the site of protonation. This is determined by the relative Gibbs free energy of the two possible conjugate acids. Calculations and experimental data for analogous aminopyridines confirm that the transition state leading to the N1-protonated (pyridinium) species is significantly lower in energy than that for the N4-protonated (anilinium) species, making the pyridinium ion the thermodynamic and kinetic product.

In electrophilic aromatic substitution , the mechanism proceeds via the formation of a cationic Wheland intermediate (or σ-complex). The regioselectivity is dictated by the stability of this intermediate. Attack at C5 allows for resonance structures where the positive charge is delocalized onto both the ring nitrogen and the exocyclic amino nitrogen, providing substantial stabilization. The activating groups (-NH₂ and -tBu) stabilize this intermediate, lowering the activation energy for the reaction.

For nucleophilic aromatic substitution , the mechanism involves the initial attack of a nucleophile to form a negatively charged Meisenheimer intermediate. The reaction's feasibility depends on the presence of a good leaving group and the stability of this anionic intermediate. For pyridines, resonance structures that place the negative charge on the electronegative ring nitrogen are particularly stabilizing, which is why attack at the C2 and C4 positions is favored. mdpi.com For this compound, any potential SNAr reaction would be mechanistically challenging at the C4 position due to the poor leaving group ability of the amino group.

Mechanisms for the functionalization of the tert-butyl group are distinct. The high-temperature oxidation with NO₂ likely proceeds through a radical mechanism initiated by homolytic cleavage of a C-H bond. chemrxiv.org The catalytic hydroxylation involves the generation of a highly reactive manganese-oxo species that is powerful enough to abstract a hydrogen atom from a primary C-H bond, followed by a radical rebound step to form the C-O bond. mdpi.com

Kinetic Studies

No published kinetic studies detailing the reaction rates, mechanisms, or the influence of the tert-butyl group on the reactivity of this compound in chemical transformations could be identified. While research exists on the pharmacological kinetics of related 3-substituted 4-aminopyridine analogues, such as 3-methyl-4-aminopyridine, these studies focus on interactions with biological targets like potassium channels rather than on transformational chemical reactivity. biorxiv.orgresearchgate.net For instance, the kinetics of the parent compound, 4-aminopyridine, have been analyzed in a physiological context, but this does not extend to the specific chemical reaction kinetics of its 3-tert-butyl derivative. nih.gov

Transition State Analysis

No literature concerning the transition state analysis of any chemical reaction involving this compound was found. This type of analysis, which involves computational or advanced experimental methods to characterize the high-energy transition state of a reaction, has not been reported for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(tert-Butyl)pyridin-4-amine, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural confirmation and assignment of all proton and carbon signals.

1D NMR (¹H, ¹³C) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the tert-butyl group. The aromatic region would likely display an AX2 spin system, or a more complex pattern depending on the solvent and concentration. The tert-butyl group would present as a sharp singlet, integrating to nine protons. The amine protons might appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The pyridine ring would show five distinct carbon signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom within the ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-2 or H-6 |

| ~7.8-8.0 | d | 1H | H-6 or H-2 |

| ~6.5-6.7 | dd | 1H | H-5 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C-4 |

| ~145-150 | C-2 or C-6 |

| ~140-145 | C-6 or C-2 |

| ~120-125 | C-3 |

| ~105-110 | C-5 |

| ~35-40 | -C (CH₃)₃ |

| ~29-32 | -C(C H₃)₃ |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Assignment

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the pyridine ring, correlations between H-2 and H-3 (if present and resolved), and between H-5 and H-6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl groups of the tert-butyl substituent.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The nominal molecular weight of this compound is 150.22 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is predictable based on the structure. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable benzylic-like cation, or the loss of the entire tert-butyl group. The pyridine ring itself can also undergo characteristic fragmentation.

Expected Fragmentation Pattern in Mass Spectrometry

| m/z | Fragment Ion |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 93 | [M - C(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the amine group, the aromatic pyridine ring, and the aliphatic tert-butyl group.

N-H Vibrations: The primary amine group would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. orgchemboulder.com Two bands are typically observed for a primary amine, corresponding to symmetric and asymmetric stretching modes. orgchemboulder.com An N-H bending vibration would be expected around 1600 cm⁻¹. orgchemboulder.com

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration would be expected in the fingerprint region of the spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3300-3500 | N-H stretching (primary amine) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2970 | Aliphatic C-H stretching |

| ~1600 | N-H bending and C=C/C=N stretching |

| 1400-1500 | C=C/C=N stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The electronic spectrum of this compound would likely show π → π* and n → π* transitions characteristic of aromatic amines. The exact position of the absorption bands would be influenced by the solvent polarity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula. For a compound to be considered pure, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) must align closely with the theoretically calculated values.

The theoretical elemental composition of this compound (C₉H₁₄N₂) is calculated based on its molecular formula and the atomic weights of its constituent atoms.

Theoretical Elemental Composition of C₉H₁₄N₂:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 71.95 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 9.40 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.65 |

| Total | 150.22 | 100.00 |

In a typical experimental procedure, a weighed sample of the compound would be combusted in a controlled environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively analyzed to determine the mass of each element present in the original sample. The experimental results would then be compared to the theoretical values presented in the table above. A close correlation between the experimental and theoretical percentages would serve to confirm the empirical formula of the compound.

Advanced Hyphenated Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying compounds in a mixture.

In the context of characterizing this compound, LC-MS analysis would proceed in two main stages:

Liquid Chromatography (LC) Separation: A solution containing the compound is injected into an LC system. The compound travels through a column packed with a stationary phase. Based on its affinity for the stationary phase and the mobile phase, it is separated from any impurities or other components in the sample. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions.

Mass Spectrometry (MS) Detection: As the compound elutes from the LC column, it enters the mass spectrometer. Here, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular weight of 150.22 g/mol , one would expect to observe a prominent ion in the mass spectrum corresponding to the protonated molecule [M+H]⁺ under positive ion electrospray ionization (ESI) conditions.

Expected LC-MS Data for C₉H₁₄N₂:

| Ionization Mode | Expected Ion | Theoretical m/z |

| Positive ESI | [C₉H₁₄N₂ + H]⁺ | 151.12 |

The detection of a peak at an m/z of approximately 151.12 would strongly support the presence of this compound. Further fragmentation of this parent ion in the mass spectrometer (MS/MS analysis) could provide additional structural information by breaking the molecule into smaller, characteristic fragments, further confirming its identity.

Lack of Specific Research Data Precludes Article Generation

A thorough investigation into existing scientific literature reveals a significant absence of specific theoretical and computational chemistry studies focused solely on the compound This compound . While extensive research exists on related pyridine derivatives, such as various aminopyridines and other substituted pyridines, no dedicated studies containing the specific data required to construct the requested article could be located.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides deep insights into molecular properties. schrodinger.comopenaccessjournals.comolemiss.edu These studies generate precise, quantitative data on a molecule's optimized geometry, electronic structure, vibrational modes, and other key characteristics. However, such calculations are specific to the exact molecular structure being investigated.

The user's request specified a detailed article on "this compound" structured around several key areas of computational analysis, including:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO): Analyzing electron distribution and reactivity. wuxibiology.comyoutube.com

Vibrational Frequency Calculations: Predicting infrared and Raman spectra. researchgate.net

NMR Chemical Shift Predictions: Estimating the signals in nuclear magnetic resonance spectroscopy. rsc.orgstenutz.eu

UV-Vis Absorption and Emission Spectra Predictions: Simulating how the molecule interacts with ultraviolet and visible light. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing charge distribution and reactive sites. nih.govresearchgate.netresearchgate.net

Generating a "thorough, informative, and scientifically accurate" article with the required data tables for each of these sections necessitates access to published research where these specific calculations have been performed and reported for this compound.

Despite targeted searches for computational data on this specific molecule, the results consistently pertained to analogous but structurally different compounds. For example, studies were found for 2-, 3-, and 4-aminopyridine (B3432731), nih.govresearchgate.net 2-amino-5-chloropyridine, researchgate.net and various pyridine-carbonitrile derivatives. researchgate.net While these studies provide a framework for how such analyses are conducted, their numerical results (e.g., bond lengths, orbital energies, vibrational frequencies) are not transferable to this compound due to the influence of the tert-butyl group on the molecule's electronic and steric properties.

Without specific computational studies on this compound, it is impossible to provide the scientifically accurate data and detailed research findings required by the instructions. The creation of such data would be speculative and would not meet the standards of scientific accuracy. Therefore, the article cannot be generated as requested.

Theoretical and Computational Chemistry Studies

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule, offering insights into its stability and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability.

From these foundational descriptors, a variety of global reactivity indices can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in electron distribution, with a larger HOMO-LUMO gap generally indicating greater hardness and lower reactivity. The global electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 1: Calculated Quantum Chemical Descriptors and Reactivity Indices for 3-(tert-Butyl)pyridin-4-amine (Note: The following table is a hypothetical representation based on general principles of computational chemistry, as specific data for this compound was not found in the searched literature.)

| Parameter | Symbol | Value (Arbitrary Units) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - |

| HOMO-LUMO Energy Gap | ΔE | - |

| Ionization Potential | IP | - |

| Electron Affinity | EA | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Chemical Softness | S | - |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational method to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects on a molecule. For a molecule like this compound, MD simulations could be employed to understand how the bulky tert-butyl group influences the flexibility of the pyridine (B92270) ring and the interactions of the amine group with its environment.

As of the current literature survey, no specific molecular dynamics simulation studies have been published for this compound. Such studies would be valuable for understanding its behavior in different solvents or its potential interactions with biological macromolecules.

Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison allows for the refinement of computational methods and provides confidence in the predictive power of the theoretical calculations. For this compound, this would involve comparing calculated properties such as bond lengths, bond angles, dihedral angles, and vibrational frequencies with experimental data obtained from techniques like X-ray crystallography and infrared (IR) spectroscopy.

Currently, there is a lack of published studies that directly compare theoretical calculations with experimental data for this compound. Such comparative studies are essential for establishing a reliable computational model for this and related molecules, which can then be used to predict properties that are difficult or impossible to measure experimentally.

Applications and Role in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The structural features of 3-(tert-Butyl)pyridin-4-amine make it an important intermediate for synthesizing a range of more complex molecules, particularly heterocyclic systems. The presence of both an endocyclic pyridine (B92270) nitrogen and an exocyclic amino group provides two points of reactivity, crucial for the formation of fused ring systems.

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous therapeutic agents due to its resemblance to purines. nih.govresearchgate.net this compound is a key starting material for the synthesis of substituted imidazo[4,5-c]pyridines (3-deazapurines). acs.org The general synthetic strategy involves the condensation of an ortho-diaminopyridine with an aldehyde or carboxylic acid derivative to form the imidazole (B134444) ring.

In this context, this compound would first undergo a reaction to introduce a second amino group at the 3-position, or a precursor like 3-nitro-pyridin-4-amine would be used, followed by reduction. The resulting 3-substituted-pyridine-3,4-diamine can then be cyclized. The tert-butyl group at the 3-position (which would become the 7-position of the imidazo[4,5-c]pyridine system) provides steric bulk that can influence the molecule's conformation, solubility, and interaction with biological targets. Various methods, including microwave-assisted condensation and reactions promoted by agents like chlorotrimethylsilane, have been developed for this cyclization step. nih.gov

Table 1: General Methods for Imidazopyridine Synthesis

| Starting Materials | Reagents/Conditions | Resulting Scaffold |

|---|---|---|

| ortho-Diaminopyridine, Aldehyde | Air oxidation, DMSO, Na2S2O5 | 2-Substituted Imidazopyridine mdpi.com |

| ortho-Diaminopyridine, Carboxylic Acid | Microwave-assisted, Silica gel support | 2-Substituted Imidazopyridine nih.gov |

Beyond imidazopyridines, the aminopyridine framework is fundamental to the synthesis of a wide array of other heterocyclic structures. The nucleophilic 4-amino group can participate in reactions such as amide bond formation, substitution reactions, and palladium-catalyzed cross-coupling to attach various side chains. Subsequently, the pyridine ring can be involved in cyclization reactions to form fused systems. The tert-butyl group provides significant steric influence, directing the regioselectivity of reactions and modifying the properties of the final products.

Aminopyridine derivatives are critical intermediates in the pharmaceutical industry. For instance, the related compound tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of Palbociclib, a targeted cancer therapy. chemicalbook.comchemicalbook.com Similarly, other aminopyridine-based intermediates are used to produce drugs like Niraparib, a PARP inhibitor for cancer treatment. innospk.com The use of this compound as a building block allows for the introduction of a specific substitution pattern that may be crucial for a molecule's biological activity. The tert-butyl group can enhance metabolic stability or provide key steric interactions within a protein's binding site.

Utilization as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with transition metals. wikipedia.org The electronic and steric properties of the pyridine ring, influenced by the amino and tert-butyl substituents, can be fine-tuned to modulate the reactivity of the resulting metal complex in catalysis.

Substituted pyridines are widely used as ancillary ligands in the design of metal complexes for various applications. The synthesis typically involves reacting the pyridine derivative with a metal salt, such as a copper(II) halide, in a suitable solvent. mdpi.com In the case of this compound, both the pyridine nitrogen and the 4-amino group could potentially coordinate with a metal center, allowing it to act as a bidentate ligand, although coordination through the sterically less hindered and generally more basic pyridine nitrogen is more common. The bulky tert-butyl group can influence the coordination geometry and stability of the complex, preventing the formation of polymeric structures and favoring monomeric species. researchgate.net

Table 2: Examples of Pyridine-Based Metal Complexes

| Ligand | Metal Salt | Resulting Complex Example |

|---|---|---|

| 4-tert-butyl-pyridine | CuCl2·2H2O | (C9H14N)2[CuCl4] mdpi.com |

| 4′-(4′-Pyridin-4-yl-biphenyl-4-yl)-2,2′:6′,2″-terpyridine | Ni(ClO4)2·6H2O | Ni(pybptpy)22·2DMF·H2O mdpi.com |

Pyridine-based ligands are instrumental in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. nih.govthermofisher.com These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The ligand stabilizes the metal catalyst and modulates its electronic properties and steric environment, which in turn controls the catalyst's activity, selectivity, and substrate scope.

A ligand like this compound, with its electron-donating amino group and sterically demanding tert-butyl group, can be used to create a specific catalytic pocket around the metal center. This can enhance reaction rates and influence regioselectivity in complex substrates. For example, nickel complexes bearing tert-butyl modified terpyridine ligands have been shown to be highly efficient in challenging C(sp3)-C(sp3) coupling reactions. nih.gov Similarly, custom-designed pyridine-based ligands have been shown to be effective for Cu(I)-catalyzed C-N cross-coupling reactions. acs.org

Role as a Catalyst in Organic Transformations6.3.1. Organocatalysis6.3.2. Base Catalysis

It is possible that the catalytic activity of this compound has been investigated in unpublished or proprietary research, but it is not part of the public scientific record. As such, a comprehensive and factually accurate article on this specific topic cannot be constructed at this time.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 3-(tert-Butyl)pyridin-4-amine are critically dependent on the efficiency and sustainability of its synthesis. Current synthetic methodologies often rely on harsh conditions or expensive catalysts. Future research must prioritize the development of greener and more economical synthetic pathways.

Key areas for future investigation include:

Catalyst Innovation: A significant challenge is to move away from expensive and potentially toxic heavy metal catalysts, such as palladium, which are often used in C-N cross-coupling reactions to form aminopyridines. acs.orgnih.gov Research should target the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) that offer lower cost and toxicity.

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the development of solvent-free reactions or the use of benign solvents like water or ionic liquids. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent a promising avenue for improving atom economy and reducing waste. mdpi.com

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave-assisted synthesis or mechanochemistry, could drastically reduce the energy consumption associated with traditional heating methods and shorten reaction times. acs.org The goal is to replace high-temperature processes that require significant energy input. nih.gov

A comparison of traditional versus potential sustainable synthetic paradigms is outlined below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalysts | Palladium, Platinum | Iron, Copper, Nickel, Catalyst-free |

| Solvents | Chlorinated hydrocarbons, DMF | Water, Supercritical CO2, Solvent-free |

| Efficiency | Multi-step, purification-heavy | One-pot, Multicomponent reactions |

| Energy | High-temperature reflux | Microwave, Mechanochemistry, Photochemistry |

Exploration of Undiscovered Reactivity Pathways

The unique arrangement of a bulky tert-butyl group ortho to an amino group on a pyridine (B92270) ring in this compound suggests a rich and underexplored reactivity profile. The steric hindrance from the tert-butyl group can be expected to direct reactions to specific positions and potentially stabilize reactive intermediates.

Future research should venture into:

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. Investigating regioselective C-H activation at the C-2, C-5, or C-6 positions would open up a vast chemical space for derivatization.

Directed Ortho-Metalation (DoM): The amino group could potentially act as a directed metalation group (DMG) to functionalize the C-5 position. However, the steric bulk of the adjacent tert-butyl group may hinder this process, presenting a challenge that could be overcome with specifically designed reagents or catalysts.

Novel Cyclization Reactions: The amino group serves as a versatile handle for constructing fused heterocyclic systems. Exploring novel cyclization reactions, potentially through intramolecular C-H amination or reactions with bifunctional electrophiles, could lead to the synthesis of complex polycyclic structures with potential applications in medicinal chemistry and materials science.

Reactivity of the Amino Group: While reactions of the amino group are common, its reactivity in the context of the sterically congested environment of this specific molecule is not fully understood. researchgate.net Studies on how the tert-butyl group affects the kinetics and thermodynamics of N-acylation, N-alkylation, and diazotization reactions are needed.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides an invaluable tool for predicting and understanding the behavior of molecules, thereby accelerating experimental discovery. For this compound, advanced computational modeling can offer deep insights into its electronic structure and reactivity.

Future computational studies should focus on:

Predictive Reactivity Models: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate activation energies, and predict the regioselectivity of various reactions. researchgate.netmdpi.com This can help in identifying promising reaction conditions before extensive experimental work is undertaken. For instance, calculating HOMO and LUMO energies can predict susceptibility to electrophilic and nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can correlate the structural features of derivatives of this compound with their chemical or biological activity. mdpi.comjchemlett.com This is particularly useful in drug discovery for optimizing properties like binding affinity or toxicity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents, catalysts, or biological macromolecules. jchemlett.com This can provide a deeper understanding of the reaction mechanisms and binding modes.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predict reaction outcomes, transition state energies, and spectroscopic properties. mdpi.com |

| QSAR | Correlate structure with properties like acidity (pKa) or biological activity. mdpi.comjchemlett.com |

| Molecular Dynamics (MD) | Simulate interactions with enzymes, receptors, or material surfaces over time. jchemlett.com |

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any compound to be produced on a large scale, the synthesis must be robust, safe, and scalable. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. mdpi.com

The transition of the synthesis of this compound to a continuous flow process is a key future challenge. Research efforts should be directed towards:

Developing Continuous Flow Protocols: Designing and optimizing a multi-step continuous flow synthesis. mdpi.com This involves screening for suitable catalysts and reagents that are stable and active under flow conditions. The amination of chloropyridines, a key step in many aminopyridine syntheses, has been shown to be efficient in flow reactors. researchgate.net

Process Intensification: Utilizing the advantages of flow chemistry, such as rapid heat and mass transfer, to run reactions at higher temperatures and pressures than are safe in batch reactors. acs.org This can dramatically reduce reaction times from hours to minutes or even seconds. researchgate.net

Automated Optimization: Integrating automated systems with machine learning algorithms to rapidly screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to find the optimal conditions for yield and purity.

In-line Purification: Incorporating in-line purification techniques, such as scavenger resins or continuous crystallization, to telescope multi-step syntheses and minimize manual handling and purification steps. acs.org

Derivatization for Specialized Materials Science Applications

The unique electronic and steric properties of this compound make it an attractive building block for novel materials. The pyridine core is a common component in functional organic materials, and the amino group provides a convenient point for derivatization.

Future research should explore the synthesis of derivatives for applications in:

Organic Electronics: Incorporating the molecule into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tert-butyl group can enhance solubility and promote favorable solid-state packing, while the pyridine-amine system can influence the electronic properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using derivatives of this compound as organic linkers to construct porous crystalline materials. These materials have potential applications in gas storage, separation, and catalysis.

Sensors: Designing derivatives that can act as chemosensors. The pyridine nitrogen and the amino group can coordinate with metal ions or other analytes, leading to a change in fluorescence or color that can be used for detection.

Corrosion Inhibitors: Pyridine derivatives are known to be effective corrosion inhibitors for metals. The amino and pyridine nitrogen atoms can adsorb onto a metal surface, forming a protective layer. The bulky tert-butyl group could enhance this protective effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.